5-Ethoxy-10-Gingerol

Vue d'ensemble

Description

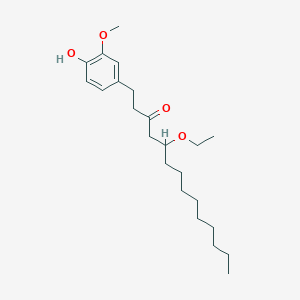

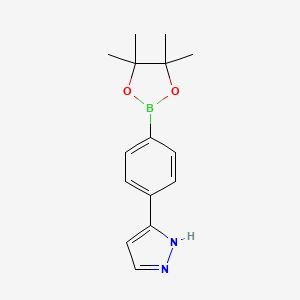

5-Ethoxy-10-Gingerol is a derivative of gingerol . It is a phenol isolated from rhizomes of Zingiber officinale Roscoe . The molecular formula of 5-Ethoxy-10-Gingerol is C23H38O4 .

Molecular Structure Analysis

The molecular weight of 5-Ethoxy-10-Gingerol is 378.55 . The molecular formula is C23H38O4 . The structure can be represented by the SMILES string: CCCCCCCCCC(OCC)CC(CCC1=CC=C(O)C(OC)=C1)=O .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethoxy-10-Gingerol include a molecular weight of 378.545, a density of 1.0±0.1 g/cm3, and a boiling point of 498.5±35.0 °C at 760 mmHg .Applications De Recherche Scientifique

Antitumoral Effects

5-Ethoxy-10-Gingerol has been associated with antitumoral effects. In a study focusing on [6]-gingerol, a related compound, it was found to exhibit cytotoxicity in Sarcoma 180 cells by reducing cell viability and cell division rates through apoptosis induction. It did not induce significant aneugenic or clastogenic effects but caused other nuclear abnormalities, suggesting its potential as a pharmaceutical antitumoral formulation (Lima et al., 2020).

Anti-Cancer Activity

10-Gingerol, closely related to 5-Ethoxy-10-Gingerol, has been shown to inhibit cell proliferation and block cell invasion in MDA-MB-231 breast cancer cells. This effect is mediated through the inactivation of Akt and p38MAPK activity and suppression of epidermal growth factor receptor expression, suggesting its potential as a therapeutic agent for breast cancer treatment (Joo et al., 2016).

Antiemetic Mechanism

[6]-Gingerol has demonstrated an antiemetic effect by modulating the TPH/MAO-A/SERT/5-HT/5-HT3 receptor system in a cisplatin-induced pica model of rats, indicating its potential use in alleviating chemotherapy-induced nausea and vomiting (Cheng et al., 2020).

Interaction with DNA

Research on 6-Gingerol has shown its ability to bind in the minor groove of DNA. This interaction was confirmed through molecular docking and dynamics studies, supporting its potential role in various cancers and highlighting its pharmacological properties (Haris et al., 2018).

Neuroprotective Effects

Ginger, containing compounds like 6-gingerol and 10-gingerol, has been suggested to have neuroprotective effects. These compounds may improve neurological symptoms and pathological conditions by modulating cell death or cell survival signaling molecules, suggesting their potential role in the prevention of neurodegenerative diseases (Arcusa et al., 2022).

Anti-Inflammatory Properties

Gingerols, including 6-gingerol and 10-gingerol, exhibit significant anti-inflammatory properties. They inhibit cyclooxygenase-2 (COX-2) but not COX-1, partially explaining ginger's anti-inflammatory effects (van Breemen et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

5-Ethoxy-10-Gingerol is a derivative of gingerol . It has been found to play an important role as a 5-hydroxytryptamine 3 (5-HT3) antagonist, neurokinin-1 (NK-1) antagonist, and possesses prokinetic activities .

Mode of Action

The mode of action of 5-Ethoxy-10-Gingerol is related to caspase-8, caspase-9, caspase-3, and caspase-7 activation, and also the breakdown of poly-ADP ribose polymerase (PARP) . It has also been found to improve glucose absorption in cells and express glucose transporter type 4 (GLUT4) on the outer membrane of the cells .

Biochemical Pathways

5-Ethoxy-10-Gingerol affects a number of biochemical pathways. It has been reported to induce cell cycle arrest and exert anti-invasive and apoptosis-promoting effects through acting on multiple signaling pathways in different types of cancer cells . It may also act on the TNF-α, IL-6, NF-κB, cyclooxygenase-2 (COX-2), and caspase-3, and other tumor-metabolic pathway factors in the prevention of cancer .

Pharmacokinetics

The pharmacokinetics of 5-Ethoxy-10-Gingerol and its related compounds have been studied in rats . The study used an Ultra-Performance Liquid Chromatography Q-Exactive High-Resolution Mass Spectrometer (UPLC-Q-Exactive–HRMS) for simultaneous determination of eight compounds, including 6-gingerol, 6-shogaol, 8-gingerol, 8-shogaol, 10-gingerol, 10-shogaol, Zingerone, and 6-isodehydrogingenone in plasma and tissues of rats .

Result of Action

The molecular and cellular effects of 5-Ethoxy-10-Gingerol’s action are primarily related to its anticancer properties. It has been found to induce cell cycle arrest, exert anti-invasive effects, and promote apoptosis . It also has potential antidiabetic activity, as it has been found to improve glucose absorption in cells .

Propriétés

IUPAC Name |

5-ethoxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-4-6-7-8-9-10-11-12-21(27-5-2)18-20(24)15-13-19-14-16-22(25)23(17-19)26-3/h14,16-17,21,25H,4-13,15,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMWZRCCMNNCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B3026956.png)

![6-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B3026962.png)

![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)

![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)

![N-(2-Chlorophenyl)-6-(4-piperidinyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3026973.png)